![molecular formula C33H44N2O4 B442676 10-(2-ethylhexanoyl)-11-(3-methoxy-4-propoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B442676.png)
10-(2-ethylhexanoyl)-11-(3-methoxy-4-propoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“10-(2-ethylhexanoyl)-11-(3-methoxy-4-propoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of applications in medicinal chemistry, particularly as central nervous system depressants
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “10-(2-ethylhexanoyl)-11-(3-methoxy-4-propoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” likely involves multiple steps, including:
Formation of the benzodiazepine core: This step typically involves the condensation of an o-phenylenediamine with a suitable carbonyl compound.
Functionalization of the core: Introduction of the 2-ethylhexanoyl and 3-methoxy-4-propoxy-phenyl groups through Friedel-Crafts acylation and alkylation reactions.
Final modifications: Adjustments to the dimethyl groups and other substituents to achieve the desired structure.
Industrial Production Methods
Industrial production would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and propoxy groups.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions could modify the aromatic rings and other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Material Science: Incorporation into polymers or other materials for enhanced properties.
Biology
Enzyme Inhibition: Possible use as an inhibitor for specific enzymes due to its complex structure.
Receptor Binding: Investigation into its binding affinity for various biological receptors.
Medicine
Pharmacology: Exploration of its effects on the central nervous system, potential as a sedative or anxiolytic.
Drug Development: Basis for developing new therapeutic agents.
Industry
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.
Pharmaceuticals: Potential incorporation into drug formulations.
Mecanismo De Acción
The mechanism of action would likely involve interaction with specific molecular targets such as:
GABA Receptors: Similar to other benzodiazepines, it may enhance the effect of the neurotransmitter GABA.
Enzyme Inhibition: Binding to and inhibiting specific enzymes involved in metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: A well-known benzodiazepine with sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
“10-(2-ethylhexanoyl)-11-(3-methoxy-4-propoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” stands out due to its unique substituents, which may confer distinct chemical and biological properties compared to other benzodiazepines.
Propiedades
Fórmula molecular |
C33H44N2O4 |
|---|---|
Peso molecular |
532.7g/mol |
Nombre IUPAC |
5-(2-ethylhexanoyl)-6-(3-methoxy-4-propoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C33H44N2O4/c1-7-10-13-22(9-3)32(37)35-26-15-12-11-14-24(26)34-25-20-33(4,5)21-27(36)30(25)31(35)23-16-17-28(39-18-8-2)29(19-23)38-6/h11-12,14-17,19,22,31,34H,7-10,13,18,20-21H2,1-6H3 |
Clave InChI |
SRLSLNUPEKAHCA-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC(=C(C=C4)OCCC)OC |
SMILES canónico |
CCCCC(CC)C(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC(=C(C=C4)OCCC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


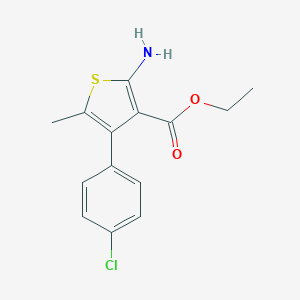

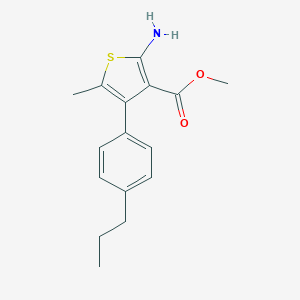
![Ethyl 4-(4-fluorophenyl)-5-methyl-2-[(4-propoxybenzoyl)amino]thiophene-3-carboxylate](/img/structure/B442599.png)
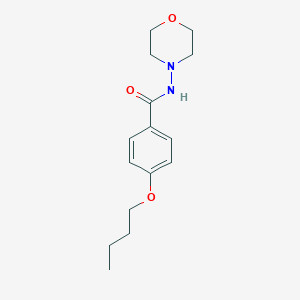
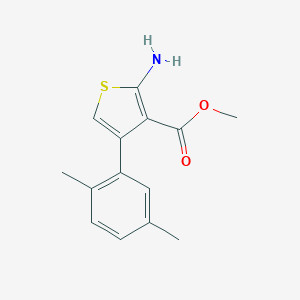
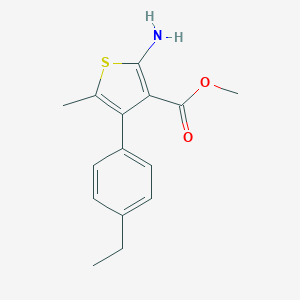

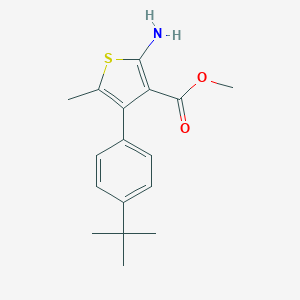
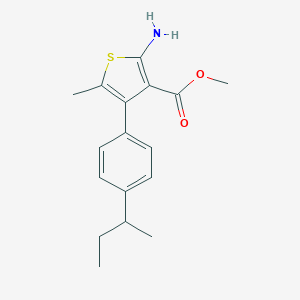
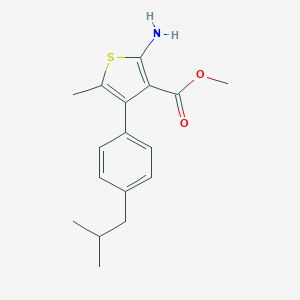
![11-(3-methoxy-4-propoxyphenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B442608.png)

![Ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B442613.png)
